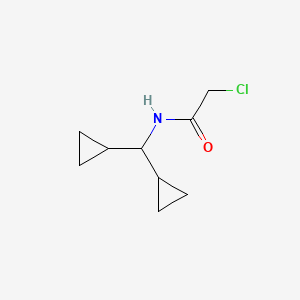

2-chloro-N-(dicyclopropylmethyl)acetamide

Descripción

2-Chloro-N-(dicyclopropylmethyl)acetamide (CAS: 1240528-98-6) is a chloroacetamide derivative characterized by a dicyclopropylmethyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₉H₁₄ClNO, with a molecular weight of 187.68 g/mol (calculated from the InChI structure) . The compound features a reactive 2-chloroacetamide moiety, which is common in agrochemicals and pharmaceuticals due to its ability to participate in nucleophilic substitution reactions.

Propiedades

IUPAC Name |

2-chloro-N-(dicyclopropylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO/c10-5-8(12)11-9(6-1-2-6)7-3-4-7/h6-7,9H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRBQHSEYVRZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-chloro-N-p-nitrophenylacetamide

To prepare 2-chloro-N-p-nitrophenylacetamide, combine 138g (1.0 mol) of paranitroaniline, 600mL of toluene, and 400mL of sodium carbonate (containing 1.59g, 1.5 mol of water) in a reaction bottle. Stir the mixture for 30 minutes, then slowly add 124g (1.1 mol) of chloroacetyl chloride dropwise while maintaining a temperature of 15±5°C. The addition should take approximately 2 hours, followed by stirring at room temperature for an additional 2 hours. Filter the mixture and dry to obtain 200g of 2-chloro-N-p-nitrophenylacetamide, yielding 93% with an HPLC purity of 98.3%. This product can be used directly in the next reaction without further purification.

Synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide

For the preparation of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, introduce 215g (1.0 mol) of 2-chloro-N-p-nitrophenylacetamide, 500ml of dichloromethane, 200ml of water, and 40g (1.0 mol) of sodium hydroxide into a reaction bottle. While maintaining the temperature at 25-30°C, add 123.5g (1 mol) of dimethyl sulfate dropwise. After the addition, stir and maintain the temperature at 50-60°C for 4 hours. Concentrate under reduced pressure to remove the dichloromethane, then cool to 5-10°C, filter, and dry to obtain 206g of a yellow solid, with a yield of 90.3% and an HPLC purity of 97.2%.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-N-(dicyclopropylmethyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide or acetonitrile.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic substitution: Formation of substituted acetamides.

Hydrolysis: Formation of carboxylic acids and amines.

Oxidation and Reduction: Formation of N-oxides or amines.

Aplicaciones Científicas De Investigación

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of chloroacetamides exhibit significant antimicrobial properties. A study synthesized various 2-chloro-N-alkyl/aryl acetamides, demonstrating that modifications to the acetamide structure can enhance antibacterial effectiveness against strains such as Staphylococcus aureus and Escherichia coli . This suggests that 2-chloro-N-(dicyclopropylmethyl)acetamide may also possess similar bioactivity.

Potential as Anticancer Agents

Emerging studies have explored the potential of chloroacetamides in cancer therapy. The incorporation of chloroacetyl groups into pharmacologically active compounds can improve their efficacy. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Applications in Drug Development

Pharmaceutical Intermediates

this compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its unique structural properties allow it to act as a scaffold for developing new drugs targeting various diseases, including infections and cancers.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing other biologically active molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating diverse chemical entities for research and therapeutic purposes .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(dicyclopropylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dicyclopropylmethyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological molecules .

Comparación Con Compuestos Similares

Substituent Variations and Structural Analogues

Chloroacetamides are a class of compounds with diverse applications, primarily as herbicides and synthetic intermediates. Below is a comparative analysis of key analogs:

Key Observations :

Physicochemical Properties

- Lipophilicity: The XLogP3 value for 2-chloro-N-(3,5-di-tert-butylphenyl)acetamide is 5.1 , indicating high hydrophobicity. In contrast, the dicyclopropylmethyl analog likely has lower lipophilicity due to its non-aromatic substituents.

- Reactivity : The 2-chloroacetamide group in all analogs undergoes nucleophilic substitution (e.g., with amines or thiols), but steric effects from substituents modulate reactivity. For example, the dicyclopropylmethyl group may slow reactions compared to less hindered analogs like 2-chloro-N-(thiazol-2-yl)acetamide .

Metabolic and Toxicological Profiles

- Metabolism : Chloroacetamide herbicides like acetochlor and alachlor are metabolized in human and rat liver microsomes via oxidative pathways, producing hydroxylated and glutathione-conjugated metabolites . The dicyclopropylmethyl group in the target compound may resist oxidation, leading to distinct metabolic products.

- Toxicity: Alachlor is classified as a probable human carcinogen (Group B2) by the EPA, while dimethenamid shows lower acute toxicity.

Actividad Biológica

2-Chloro-N-(dicyclopropylmethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and analgesic activities, along with relevant case studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C_{10}H_{16}ClN_{1}O_{1}

- CAS Number : 1240528-98-6

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial and analgesic effects.

Antimicrobial Activity

Research indicates that derivatives of chloroacetamides exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated that various acetamide derivatives showed activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | Varies by strain |

| 2-Chloro-N-phenylacetamide | C. albicans, C. parapsilosis | 128-256 µg/mL |

In one study, the compound was synthesized and tested against common bacterial strains, showing promising results in inhibiting growth at specific concentrations .

Antifungal Activity

The antifungal potential of similar acetamide compounds has also been explored. A study evaluated the antifungal activity of 2-chloro-N-phenylacetamide against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The findings indicated a significant inhibition of biofilm formation and disruption of existing biofilms:

- MIC : Ranged from 128 to 256 µg/mL.

- MFC : Ranged from 512 to 1,024 µg/mL.

- Biofilm Inhibition : Up to 92% inhibition observed .

Analgesic Activity

The analgesic properties of related compounds have been investigated through molecular docking studies targeting cyclooxygenase (COX) enzymes. One derivative, AKM-2, showed significant binding affinity to COX-1 and COX-2, indicating potential as a new analgesic agent. The study employed in vivo models to confirm the analgesic effect compared to standard drugs like diclofenac sodium .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in pain pathways and microbial resistance mechanisms. The chloro group may enhance binding affinity to these targets, thereby increasing the compound's efficacy .

Case Studies and Research Findings

- Antimicrobial Studies : Various derivatives were synthesized and tested for their antibacterial properties against strains such as E. coli and S. aureus, revealing varying degrees of effectiveness based on structural modifications.

- Antifungal Efficacy : Research on related chloroacetamides highlighted their ability to inhibit biofilm formation in resistant fungal strains, suggesting a potential therapeutic role in treating infections caused by resistant pathogens.

- Analgesic Potential : Molecular docking studies have provided insights into the binding interactions of these compounds with COX enzymes, supporting their development as analgesic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-N-(dicyclopropylmethyl)acetamide and its derivatives?

- Methodology : A widely used approach involves C-amidoalkylation of aromatic compounds with intermediates like 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. This method enables the introduction of cyclopropylmethyl groups via nucleophilic substitution or condensation reactions. Reaction optimization includes controlling temperature (70–100°C), solvent selection (e.g., benzene or DCM), and stoichiometric ratios of amines to chloroacetamide precursors .

- Example : In a typical procedure, 2-chloroacetamide is refluxed with dicyclopropylmethylamine in benzene under nitrogen for 14–60 hours, followed by purification via recrystallization .

Q. How is structural characterization of this compound performed?

- Techniques :

- NMR Spectroscopy : and NMR identify protons and carbons in the cyclopropyl and acetamide moieties. For example, the cyclopropyl CH groups resonate at δ 0.5–1.5 ppm, while the acetamide carbonyl appears at ~170 ppm in NMR .

- IR Spectroscopy : Key peaks include C=O stretching (~1650 cm), N–H bending (~1550 cm), and C–Cl vibrations (~750 cm) .

- X-ray Crystallography : Determines bond lengths and angles. For analogous compounds, the amide C–N bond averages 1.34 Å, and intermolecular N–H⋯O hydrogen bonding stabilizes the crystal lattice .

Q. What role does this compound play in medicinal chemistry research?

- Application : It serves as a precursor for synthesizing enzyme inhibitors and bioactive molecules. For example, dichlorofluorophenyl-containing derivatives exhibit triazolothiadiazine scaffolds with potential kinase inhibition activity .

- Methodological Note : Biological activity is assessed via in vitro assays (e.g., IC determination against target enzymes) followed by SAR studies to optimize substituent effects .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound?

- Key Factors :

- Catalysis : Lewis acids (e.g., ZnCl) enhance electrophilic substitution in aromatic rings.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Byproduct Mitigation : POCl is used to cyclize intermediates, reducing side products like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(thiophene) .

- Data Table :

| Condition | Yield (%) | Byproduct (%) | Reference |

|---|---|---|---|

| Benzene, 24 h | 65 | 12 | |

| DMF, ZnCl, 12 h | 82 | 5 |

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

- Approach :

- Variable Temperature NMR : Resolves dynamic effects (e.g., cyclopropyl ring puckering).

- DFT Calculations : Predict chemical shifts using software like Gaussian and compare with experimental data.

- Crystallographic Validation : X-ray structures provide definitive bond geometry, resolving ambiguities in NMR assignments .

Q. What strategies are used to design enzyme inhibition studies involving this compound?

- Experimental Design :

Target Selection : Prioritize enzymes with accessible active sites (e.g., proteases, kinases).

Derivatization : Introduce electron-withdrawing groups (Cl, NO) to enhance binding affinity.

Assay Conditions : Use fluorescence-based assays (e.g., FRET) to monitor inhibition kinetics.

- Case Study : Chloroacetamide derivatives showed IC values of 0.8–5 µM against EGFR kinase in in vitro screens .

Q. How do intermolecular interactions influence the solid-state properties of this compound?

- Findings : X-ray studies reveal N–H⋯O hydrogen bonds between the amide proton and carbonyl oxygen of adjacent molecules, forming 1D chains. These interactions dictate melting points and solubility .

- Table :

| Interaction Type | Bond Length (Å) | Angle (°) | Reference |

|---|---|---|---|

| N–H⋯O | 2.89 | 168 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.